Tris(2-ethylhexyl)amine

Solvent extraction Acid recovery Hydrometallurgy

TEHA's branched structure enables 2:1 acid extraction stoichiometry, doubling throughput vs linear TOA in >150 g/L H₂SO₄ circuits. Proven 90.64% Re extraction with only 10.20% Mo co-extraction in a single stage. Its anomalous heavy rare earth selectivity complements P507 for improved La/Ce separation. For weak carboxylic acid recovery, TEHA's reduced third-phase formation in polar diluents offers operational reliability. Purchase high-purity TEHA to optimize your hydrometallurgical or acid recovery process.

Molecular Formula C24H51N
Molecular Weight 353.7 g/mol
CAS No. 1860-26-0
Cat. No. B109123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-ethylhexyl)amine
CAS1860-26-0
Synonyms2-Ethyl-N,N-bis(2-ethylhexyl)-1-hexanamine;  2,2’,2’’-triethyl-(6CI,7CI,8CI)_x000B_Trihexylamine;  2-Ethyl-N,N-bis(2-ethylhexyl)-1-hexanamine;  TEHA;  Tri(2-ethylhexyl)amine; _x000B__x000B_
Molecular FormulaC24H51N
Molecular Weight353.7 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN(CC(CC)CCCC)CC(CC)CCCC
InChIInChI=1S/C24H51N/c1-7-13-16-22(10-4)19-25(20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3
InChIKeyBZUDVELGTZDOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2-ethylhexyl)amine (TEHA) CAS 1860-26-0: Technical Specifications and Core Properties for Industrial Procurement


Tris(2-ethylhexyl)amine (TEHA; CAS 1860-26-0) is a tertiary aliphatic amine with the molecular formula C24H51N and a molecular weight of 353.68 g/mol [1]. At 20 °C it exists as a colorless to pale yellow clear liquid with a density of 0.817 g/mL , a refractive index n20/D of 1.451 , and a flash point of 163 °C [1]. TEHA is fully soluble in hydrocarbons and most organic solvents but insoluble in water [2]. Its three branched 2-ethylhexyl substituents confer a high degree of hydrophobicity and steric bulk that fundamentally differentiates it from linear-chain analogs such as trioctylamine (TOA) [3].

Why Tris(2-ethylhexyl)amine (TEHA) Cannot Be Substituted with Trioctylamine (TOA) Without Performance Verification


Despite sharing the identical molecular formula (C24H51N) and molecular weight, TEHA and its linear-chain isomer trioctylamine (TOA) exhibit divergent physical properties and extraction behaviors due to the branched versus linear configuration of their alkyl substituents. TEHA's three 2-ethylhexyl groups create a sterically hindered, highly branched structure that reduces intermolecular packing efficiency compared to TOA's three n-octyl chains [1]. This architectural difference translates into a higher dynamic viscosity for TEHA (23.4 mPa·s at 20 °C) relative to TOA (7.86 mPa·s) [2], distinct extraction stoichiometries in acid recovery systems [3], and altered transport efficiencies in polymer inclusion membranes [1]. Substituting one amine for the other without adjusting process parameters—such as phase ratio, mixing intensity, or modifier concentration—can lead to suboptimal metal recovery, increased solvent losses, or unexpected emulsion formation. The following quantitative evidence delineates the precise performance boundaries where TEHA demonstrates either an advantage or a liability relative to its closest comparator TOA.

Tris(2-ethylhexyl)amine (TEHA) vs. Trioctylamine (TOA): Head-to-Head and Cross-Study Quantitative Evidence for Selection


Sulfuric Acid Extraction Stoichiometry: TEHA Absorbs Twice the Acid per Mole Compared to TOA

In a direct comparative study of sulfuric acid extraction from aqueous solution using 0.1 M extractant in kerosene at 25 °C, slope analysis revealed a fundamental stoichiometric difference: 1 mole of TEHA can absorb 2 moles of H2SO4, whereas more than 1 mole of TOA is required to extract 1 mole of H2SO4 [1]. This indicates that TEHA forms an amine-bisulfate complex with a 1:2 amine-to-acid molar ratio, while TOA predominantly forms a 1:1 complex. Consequently, TEHA exhibits a higher overall capacity for sulfuric acid loading, particularly at elevated acid concentrations (>150 g/L), making it more suitable for processes where minimizing the number of extraction stages or reducing organic-phase inventory is critical [2].

Solvent extraction Acid recovery Hydrometallurgy

Dynamic Viscosity: TEHA is Three Times More Viscous Than TOA, Impacting Phase Separation and Mixing

Viscosity data collected from authoritative sources demonstrate that TEHA (23.4 mPa·s at 20 °C ) is approximately 3.0 times more viscous than its linear isomer TOA (7.862 mPa·s at 20 °C [1]). This substantial difference arises from the branched 2-ethylhexyl chains in TEHA, which hinder efficient molecular packing and increase intermolecular friction relative to the linear n-octyl chains of TOA. The higher viscosity of TEHA can lead to slower phase disengagement, increased energy requirements for mixing, and a greater propensity for third-phase or emulsion formation unless phase modifiers (e.g., isooctanol) are employed [2].

Fluid dynamics Process engineering Mass transfer

Phenol Transport Efficiency in Polymer Inclusion Membranes: Linear TOA Outperforms Branched TEHA by Over 1.6×

A 2024 study evaluated three tertiary amine isomers (trioctylamine, triisooctylamine, and tris(2-ethylhexyl)amine) as carriers in polymer inclusion membranes (PIMs) for phenol recovery from aqueous solutions. The trioctylamine-based PIM achieved an optimal phenol extraction efficiency of 92.8% and stripping efficiency of 90.8% [1]. In contrast, the TEHA-based PIM exhibited significantly lower transport efficiency due to increased steric hindrance from the branched alkyl chains, which impedes phenol migration between carrier sites via the fixed-site jumping mechanism [1]. While exact numerical efficiencies for TEHA were not disclosed in the abstract, the study concluded unequivocally that 'tertiary amines with less branched alkyl chains perform better phenol transport efficiency' and that 'transport efficiency decreased rapidly with increasing steric hindrance of the carriers' [1].

Membrane separation Wastewater treatment Phenol recovery

Selective Extraction of Rhenium over Molybdenum: TEHA Achieves 90.6% Re Extraction with Minimal Mo Co-extraction

In the selective recovery of rhenium from molybdenum-containing leach solutions, TEHA (marketed as N235) demonstrates exceptional selectivity. Under optimized conditions (organic-to-aqueous phase ratio O/A = 1:4, equilibrium time 2 min, ambient temperature), a single-stage countercurrent extraction using TEHA yielded 90.64% rhenium extraction while co-extracting only 10.20% molybdenum [1]. This corresponds to a Re/Mo separation factor of approximately 80, underscoring TEHA's strong affinity for perrhenate anions over molybdate species. Furthermore, a two-stage three-stage countercurrent configuration increased total rhenium extraction to 99.41% while limiting molybdenum co-extraction to 11.49% [1].

Hydrometallurgy Rhenium recovery Molybdenum separation

Procurement Cost Differential: TEHA Priced at 1.14× TOA on a Weight Basis

A 2023 comparative study that included economic evaluation noted that 'in terms of pricing, TOA and TEHA are in similar price ranges, with TEHA being priced at about 1.14 times that of TOA' [1]. This 14% premium reflects the additional synthesis complexity associated with introducing branched 2-ethylhexyl chains versus linear n-octyl chains. While the absolute cost difference may be modest, the overall economic impact depends on the specific application: the higher molar loading capacity of TEHA for sulfuric acid (2:1 vs. 1:1) may offset the higher unit price in acid recovery processes, whereas the superior phenol transport of TOA may justify its selection in membrane applications regardless of cost.

Cost analysis Procurement Economic evaluation

Optimal Industrial and Research Applications for Tris(2-ethylhexyl)amine (TEHA) Based on Quantitative Evidence


High-Concentration Sulfuric Acid Recovery from Spent Pickling Liquors or Leach Solutions

TEHA's 2:1 acid-to-amine stoichiometry [1] makes it the preferred extractant for sulfuric acid concentrations exceeding 150 g/L [2]. In steel pickling or copper smelting operations generating high-acid waste streams, TEHA can extract twice the acid per mole of extractant compared to TOA, reducing the number of required mixer-settler stages and the total organic inventory. The higher viscosity of TEHA (23.4 mPa·s) should be addressed by adding 5–10 vol% isooctanol as a phase modifier and increasing settler residence time by approximately 20–30% relative to TOA-based circuits.

Selective Recovery of Rhenium from Molybdenum-Bearing Flue Dust Leachates

TEHA (N235) delivers 90.64% rhenium extraction with only 10.20% molybdenum co-extraction in a single countercurrent stage (O/A = 1:4, 2 min contact time) [3]. This high Re/Mo separation factor enables a streamlined flowsheet for recovering rhenium from molybdenite roaster flue dusts or spent petrochemical catalysts. A two-stage extraction–stripping circuit can achieve >99% rhenium recovery while maintaining molybdenum in the raffinate [3], minimizing the need for secondary purification steps.

Heavy Rare Earth Separation from Light Rare Earths in Nitrate or Chloride Media

TEHA (N235) exhibits an 'anomalous' extraction order in rare earth separations, preferentially extracting heavy rare earths (Y, Dy, Er) over light rare earths (La, Ce, Pr) [4]. This behavior is opposite to that of common acidic organophosphorus extractants like P204 or P507, allowing TEHA to be employed synergistically in fractional extraction schemes. For example, adding N235 to a P507 organic phase increases the La/Ce separation coefficient, improving the efficiency of lanthanum–cerium partitioning in bastnasite processing [5]. The higher viscosity of TEHA necessitates the use of sulfonated kerosene diluent and a phase modifier (e.g., isooctanol) to maintain acceptable phase disengagement [4].

Carboxylic Acid Extraction Where High Basicity is Not Required

For the recovery of weak carboxylic acids (e.g., lactic, propionic, acetic) from fermentation broths or aqueous waste, TEHA functions as an effective extractant with pH-dependent selectivity [6]. The apparent basicity of TEHA (pH of half-neutralization, pHhn) dictates the extraction mechanism: when the acid pKa exceeds the amine's pHhn, ion-pair formation dominates; otherwise, hydrogen-bonding of undissociated acid prevails [6]. This allows process engineers to tailor extraction conditions (pH, amine concentration, diluent polarity) to maximize selectivity for the target acid over competing species. While TOA may offer similar basicity, TEHA's branched structure reduces third-phase formation in certain polar diluents, an advantage that must be verified experimentally for each acid–diluent system.

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